1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid is a complex organic compound characterized by its bromo, fluoro, and methoxy functional groups attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation followed by halogenation and methoxylation reactions. The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl₃) and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques are employed to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation , reduction , substitution , and coupling reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH).
Coupling Reactions: Suzuki-Miyaura coupling reactions are performed using palladium catalysts and boronic acids.
Major Products Formed: The reactions yield various products, such as oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
1-(5-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
3-bromo-5-fluoro-2-methoxyphenylboronic acid
Uniqueness: 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to its combination of bromo, fluoro, and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1898006-50-2 |
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Molecular Formula |
C11H10BrFO3 |
Molecular Weight |
289.10 g/mol |
IUPAC Name |
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO3/c1-16-9-7(4-6(12)5-8(9)13)11(2-3-11)10(14)15/h4-5H,2-3H2,1H3,(H,14,15) |
InChI Key |
JLCRGOKBXJQODX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)C2(CC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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